N-(3-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.362 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and other therapeutic agents .
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of 3-cyclopropoxy-5-isopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-(3-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth . This inhibition leads to the disruption of bacterial cell division and growth, making sulfonamides effective antimicrobial agents.
Comparison with Similar Compounds
N-(3-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:
Methanesulfonamide: A simpler sulfonamide with a similar sulfonyl group but lacking the cyclopropoxy and isopropoxy substituents.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure and broad-spectrum antimicrobial activity.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim for the treatment of bacterial infections.
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties compared to other sulfonamides .
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)17-12-6-10(14-19(3,15)16)7-13(8-12)18-11-4-5-11/h6-9,11,14H,4-5H2,1-3H3 |
InChI Key |
ZJPJUGVRQGCROI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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